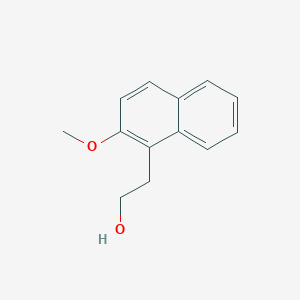2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18241252
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14O2 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-(2-methoxynaphthalen-1-yl)ethanol |
| Standard InChI | InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3 |
| Standard InChI Key | CTHFDPIINZDOHR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a naphthalene backbone substituted with a methoxy group (-OCH) at the 2-position and a hydroxethyl chain (-CHCHOH) at the 1-position. The methoxy group contributes electron-donating effects, while the ethanol moiety enhances polarity and hydrogen-bonding capacity . The IUPAC name is 2-(2-methoxynaphthalen-1-yl)ethanol, and its SMILES notation is COC1=C(C2=CC=CC=C2C=C1)CCO .
Table 1: Key Identifiers of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| CAS Registry Number | 51972-94-2 |
| PubChem CID | 22101273 |
| Synonyms | SCHEMBL7196887, AKOS014195745 |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves functional group transformations on naphthalene precursors. A patent by US8252951B2 outlines a method for synthesizing related naphthyl acetonitriles, which can be hydrolyzed to yield ethanol derivatives . Key steps include:
-
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
-
Cyanation: Reaction with cyanide reagents to form acetonitrile intermediates.
-
Reduction/Hydrolysis: Conversion of nitriles to alcohols using reducing agents or acidic conditions .
For example, 7-methoxynaphthalene-1-carboxylic acid may serve as a starting material, undergoing cyanation with thionyl chloride (SOCl) and subsequent reduction to yield the target compound .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and purity. Automated systems optimize reaction parameters (temperature, pressure) and enable real-time monitoring. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, critical for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits high solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers.
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3350 cm (O-H stretch), 1250 cm (C-O-C stretch), and 1600 cm (aromatic C=C) .
-
NMR: NMR (CDCl) shows signals at δ 3.85 (s, 3H, OCH), δ 4.25 (t, 2H, CHOH), and δ 7.2–8.1 (m, 7H, aromatic) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing agomelatine, a melatonin receptor agonist used to treat major depressive disorder . Its hydroxyl group is acylated to form ester prodrugs with enhanced bioavailability.
Material Science
In polymer chemistry, it acts as a crosslinking agent due to its bifunctional structure, improving thermal stability in epoxy resins.
Structural Analogs and Comparative Analysis
Analogous Compounds
Structural modifications alter bioactivity and physicochemical profiles.
Table 2: Comparison of Naphthalene Derivatives
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine | -NH replaces -OH | Enhanced CNS penetration |
| (2-Methoxynaphthalen-1-YL)methanethiol | -SH replaces -OH | Chelating agent for metals |
| 7-Methoxynaphthalene-1-carboxylic acid | -COOH replaces -CHCHOH | COX-2 inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume